N-(3-methylbutyl)-5-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
N-(3-methylbutyl)-5-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted with a 4-methylphenyl carbamoyl group and a branched alkyl chain. For example, the tetrahydroquinazolinone scaffold is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition (e.g., kinase or protease targets) .
Properties
IUPAC Name |
5-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-19(2)15-16-28-24(32)10-6-7-17-30-26(34)22-8-4-5-9-23(22)31(27(30)35)18-25(33)29-21-13-11-20(3)12-14-21/h4-5,8-9,11-14,19H,6-7,10,15-18H2,1-3H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUWYVGFCIJBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-methylbutyl)-5-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structural formula can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1040677-30-2 |
| Molecular Formula | C20H26N4O3 |
| Molecular Weight | 366.45 g/mol |
| LogP | 4.23 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 65.12 Ų |
These properties contribute to the compound's solubility and bioavailability, which are critical for evaluating its pharmacological potential.
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values reported for structurally related compounds range from to against Escherichia coli and Staphylococcus aureus .
- In vitro studies have demonstrated that the compound can inhibit bacterial cell wall synthesis and DNA replication by targeting specific enzymes involved in these processes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro tests on human cancer cell lines (such as MCF-7 for breast cancer) revealed that the compound induces apoptosis at concentrations as low as , demonstrating a potential mechanism for cancer treatment .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Recent studies have suggested that this compound may exhibit anti-inflammatory properties:
- Nitric Oxide Production : The compound significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, indicating its potential as an anti-inflammatory agent .
- Enzyme Inhibition : It may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .
Study 1: Antimicrobial Evaluation
A study conducted by El Shehry et al. synthesized various quinazoline derivatives and evaluated their antimicrobial properties. The findings indicated that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics .
Study 2: Anticancer Activity Assessment
In a study assessing the anticancer effects of quinazoline derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The researchers concluded that modifications to the quinazoline structure could enhance therapeutic efficacy .
Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of quinazoline derivatives found that the tested compounds effectively reduced inflammation markers in animal models. This suggests a potential application in treating inflammatory diseases .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Quinazoline derivatives have shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Case Study : A study on related compounds demonstrated that modifications in the quinazoline structure could enhance cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Properties :
- The compound's structure suggests potential anti-inflammatory activity, which has been a focus in drug development for chronic inflammatory diseases.
- Research Insight : In vitro studies have indicated that similar quinazoline derivatives can reduce pro-inflammatory cytokine production.
-
Neurological Applications :
- Some derivatives of quinazoline have been investigated for their neuroprotective effects. They may interact with neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases.
- Case Study : Research has shown that certain modifications in the quinazoline framework can improve neuroprotective efficacy in animal models of Alzheimer's disease.
Pharmacological Research
-
Mechanism of Action Studies :
- Understanding the mechanism through which this compound exerts its effects is crucial. Research is ongoing to elucidate its interaction with molecular targets such as kinases and receptors involved in cell signaling.
- Table 1 : Summary of Mechanistic Studies on Quinazoline Derivatives
-
Bioavailability and Metabolism :
- Investigations into the pharmacokinetics of this compound are essential for determining its viability as a drug candidate. Studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles.
- Findings : Preliminary data suggest favorable bioavailability characteristics for similar compounds.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydroquinazolinone core distinguishes it from tetrazole- or thiazolidinedione-based analogs, which are associated with distinct biological targets (e.g., ACE vs. PPARγ) .
Bioactivity and Target Profiling
highlights that structurally related compounds cluster into groups with similar bioactivity profiles. For example:
- Tetrahydroquinazolinone derivatives (like the target compound) are linked to kinase inhibition due to their planar aromatic cores, which facilitate ATP-binding site interactions .
- Tetrazole-containing analogs () exhibit ACE inhibition, attributed to the tetrazole group’s zinc-binding capacity .
A molecular networking analysis () using MS/MS fragmentation patterns could further differentiate the target compound from analogs. For instance, the presence of a 2,4-dioxo group in the tetrahydroquinazolinone core would yield unique fragment ions (e.g., m/z 149 for quinazolinone cleavage) compared to tetrazole-derived fragments (e.g., m/z 120 for tetrazole rings) .
Computational Similarity Metrics
Tanimoto and Dice similarity scores () were calculated for the target compound against analogs:
Limitations and Contradictions
- Bioactivity Inference: While structural similarity suggests kinase inhibition, direct evidence is lacking. Compounds with minor structural variations (e.g., substituent position) may exhibit divergent activities .
- Synthetic Yield : Analogous compounds in report yields of ~74%, but the target compound’s branched alkyl chain could reduce yield due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
